CID 71311342 is sourced from various chemical suppliers and research institutions. It is classified as a phosphoramidite, specifically 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite. This classification indicates its use as a reagent in organic synthesis, particularly in the field of molecular biology for DNA and RNA synthesis.
The synthesis of CID 71311342 typically involves several steps, utilizing common organic solvents and reagents. A notable method includes the reaction of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite with other nucleophiles or electrophiles to form phosphoramidite linkages.
The molecular formula for CID 71311342 is with a molecular weight of approximately 301.41 g/mol. The structure features a phosphorus atom bonded to nitrogen atoms and a cyanoethyl group, which contributes to its reactivity.
CC(C)N(C(C)C)P(OCCC#N)N(C(C)C)C(C)C
RKVHNYJPIXOHRW-UHFFFAOYSA-N
This structural information is critical for understanding its chemical behavior and potential interactions in various reactions.
CID 71311342 participates in several important chemical reactions:
The mechanism of action for CID 71311342 primarily involves its role as a phosphoramidite reagent in nucleic acid synthesis:
CID 71311342 exhibits several notable physical and chemical properties:
These properties are essential for handling and storage considerations in laboratory settings.
CID 71311342 has diverse applications primarily in the field of molecular biology:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: